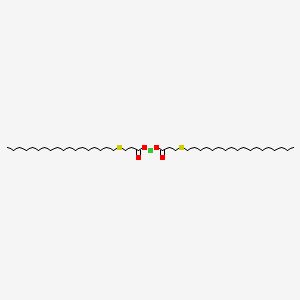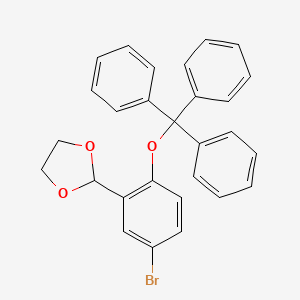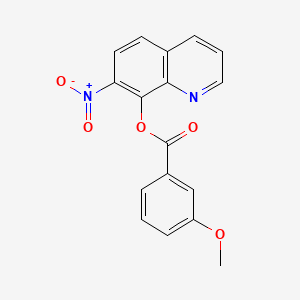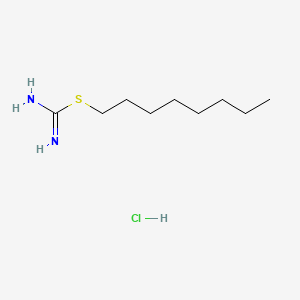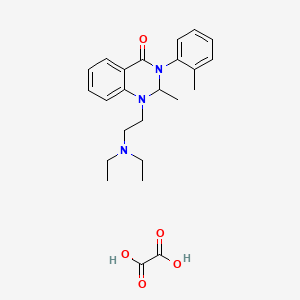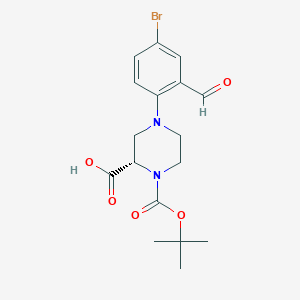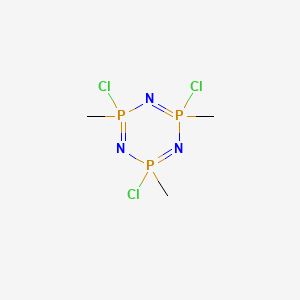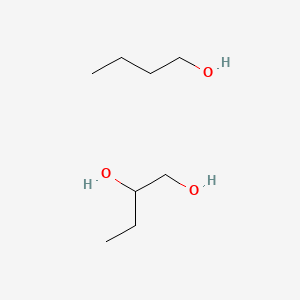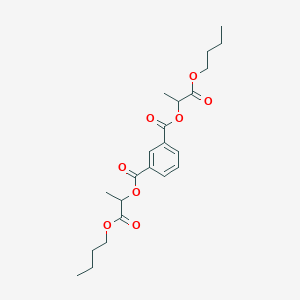![molecular formula C37H59NO7 B13731966 tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate CAS No. 172900-92-4](/img/structure/B13731966.png)
tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-[(1S,2S,4S)-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methyl-4-[(phenylmethoxy)methyl]hexyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes often involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the hydroxyl group via selective oxidation.
Step 3: Addition of methoxy groups through methylation reactions.
Step 4: Formation of the carbamate ester using tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate ester can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Compared to other similar compounds, this compound is unique due to its specific combination of functional groups and stereochemistry. Similar compounds include:
- Carbamic acid, N-[(3S,4S)-4-methoxy-3-piperidinyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(3S,4S)-4-methoxy-3-piperidinyl]-, 1,1-dimethylethyl ester
These compounds share some structural similarities but differ in their specific functional groups and stereochemistry, which can lead to different chemical properties and applications.
Properties
CAS No. |
172900-92-4 |
|---|---|
Molecular Formula |
C37H59NO7 |
Molecular Weight |
629.9 g/mol |
IUPAC Name |
tert-butyl N-[6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyl-8-(phenylmethoxymethyl)decan-5-yl]carbamate |
InChI |
InChI=1S/C37H59NO7/c1-26(2)30(20-29-16-17-34(42-9)35(21-29)44-19-13-18-41-8)22-32(38-36(40)45-37(5,6)7)33(39)23-31(27(3)4)25-43-24-28-14-11-10-12-15-28/h10-12,14-17,21,26-27,30-33,39H,13,18-20,22-25H2,1-9H3,(H,38,40) |
InChI Key |
FBKNBZNJUIGABN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(COCC2=CC=CC=C2)C(C)C)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


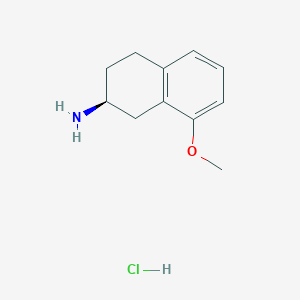
![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)
